2-(3,3-Diphenylpropyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol
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Overview
Description
2-(3,3-Diphenylpropyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 2-(3,3-Diphenylpropyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves multiple steps. One common method includes the reaction of N-methyl-3,3-diphenylpropylamine with isobutylene oxide, followed by further modifications to introduce the tetrahydroisoquinoline core and the methoxy groups . Industrial production methods often focus on optimizing yield and purity, using catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,3-Diphenylpropyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other derivatives of tetrahydroisoquinoline and diphenylpropylamine. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of 2-(3,3-Diphenylpropyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C28H33NO3 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-(3,3-diphenylpropyl)-6,7-dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-4-ol |
InChI |
InChI=1S/C28H33NO3/c1-28(2)27(30)24-18-26(32-4)25(31-3)17-22(24)19-29(28)16-15-23(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,17-18,23,27,30H,15-16,19H2,1-4H3 |
InChI Key |
LWHIZVSTKKDMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC(=C(C=C2CN1CCC(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)O)C |
Origin of Product |
United States |
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